N-Boc-3-amino-2,2-difluoropropionic acid chemical properties
N-Boc-3-amino-2,2-difluoropropionic acid chemical properties
[1]
Executive Summary & Core Significance
N-Boc-3-amino-2,2-difluoropropionic acid (CAS: N-Boc derivative often cited as 1214342-99-4 for the K+ salt; free acid core CAS 428452-49-7 ) is a specialized fluorinated building block used in the design of metabolically stable peptide mimetics.
In medicinal chemistry, this molecule serves as a "metabolic armor." The gem-difluoro (
Physicochemical Profile
The introduction of two fluorine atoms transforms the properties of the parent
Comparative Properties Table
| Property | 3-Amino-2,2-difluoropropionic Acid | Impact on Drug Design | |
| Molecular Formula | Fluorine adds mass and lipophilicity. | ||
| Acid pKa (COOH) | ~3.55 | ~1.34 (Predicted) | Stronger acid; exists as carboxylate at lower pH. |
| Amine pKa ( | ~10.24 | ~7.5 - 8.5 (Est.) | Reduced basicity; increased fraction of neutral species at physiological pH. |
| LogP (Lipophilicity) | -3.05 (Hydrophilic) | ~0.8 (Predicted) | |
| Conformation | Flexible | Restricted |
The "Fluorine Effect" in Detail
-
Acidity Modulation: The inductive effect (
) of the fluorine atoms stabilizes the carboxylate anion, lowering the pKa by >2 units. This mimics the acidity of phosphate groups ( ), allowing this scaffold to serve as a bioisostere for phosphate esters in enzyme inhibitors. -
Metabolic Blocking: The C-F bond (~116 kcal/mol) is stronger than the C-H bond (~99 kcal/mol). Replacing the
-hydrogens prevents abstraction by metabolic enzymes (e.g., proteases, esterases), significantly extending the half-life ( ) of the resulting peptide.
Synthesis & Manufacturing
The synthesis of N-Boc-3-amino-2,2-difluoropropionic acid is non-trivial due to the instability of certain fluorinated intermediates. The two primary industrial routes are the Reformatsky Reaction and the
Route A: Reformatsky Reaction (Dominant Pathway)
This method utilizes ethyl bromodifluoroacetate, a commercially available fluorinated building block.
-
Reagents: Ethyl bromodifluoroacetate, Zinc dust, N-protected imine (or precursor).
-
Mechanism: The zinc inserts into the C-Br bond to form a Reformatsky reagent (
), which performs a nucleophilic attack on the imine. -
Key Challenge: Controlling the reactivity of the difluoro-enolate to prevent self-condensation.
Route B: -Lactam Ring Opening
A more atom-economical route involving the hydrolysis of 3,3-difluoro-azetidin-2-one.
Figure 1: Synthetic workflow via the Reformatsky route. Note that the Zinc activation step is moisture-sensitive.
Synthetic Utility: Experimental Protocols
When using this building block in peptide synthesis, standard protocols must be adjusted to account for the reduced nucleophilicity of the amine (after deprotection) and the high acidity of the carboxylic acid.
Protocol 1: Peptide Coupling (Acid Activation)
Objective: Couple N-Boc-3-amino-2,2-difluoropropionic acid to a resin-bound amine.
-
Activation: Dissolve the fluorinated acid (1.0 equiv) in DMF. Add HATU (0.95 equiv) and HOAt (0.95 equiv). Note: Use slightly less coupling reagent to prevent capping.
-
Base: Add DIEA (2.0 equiv). The solution may turn yellow.
-
Reaction: Add the activated mixture to the resin. Shake for 2–4 hours.
-
Insight: The electron-withdrawing fluorines make the activated ester highly reactive but also prone to hydrolysis. Anhydrous conditions are critical.
-
-
Monitoring: Standard Kaiser test may be faint due to the fluorinated environment; chloranil test is recommended for secondary amines.
Protocol 2: N-Boc Deprotection
Objective: Remove the Boc group to expose the 3-amino group.
-
Reagent: 4M HCl in Dioxane (preferred over TFA).
-
Reasoning: The
group destabilizes the carbocation intermediate in TFA deprotection mechanisms, potentially slowing down the reaction. HCl/Dioxane provides a robust proton source.
-
-
Procedure: Treat the protected peptide with 4M HCl/Dioxane for 30–60 minutes.
-
Workup: Evaporate solvent. The resulting amine salt will be the hydrochloride.
-
Caution: The resulting amine (
) is significantly less basic than standard amines. When neutralizing for the next coupling, avoid large excesses of base which could cause side reactions (though -elimination of HF is difficult here, it is a theoretical risk under harsh basic conditions).
-
Logic Diagram: Coupling Strategy
Figure 2: Decision matrix for peptide coupling involving 2,2-difluoro amino acids.
Medicinal Chemistry Applications
Metabolic Stability (The "Blocker" Effect)
Peptides containing natural amino acids are rapidly degraded by peptidases. The 2,2-difluoro substitution sterically and electronically prevents the catalytic triad of proteases from accessing the scissile bond.
-
Mechanism: The
group does not fit well into the S1/S1' pockets of many serine proteases. -
Outcome:
extension from minutes to hours.
Bioisosterism
-
Phosphate Mimic: The acidity of the
motif ( ) allows it to mimic the electrostatics of a phosphate group ( ), making it useful in designing phosphatase inhibitors or SH2 domain binders. -
Lipophilicity Modulation: Unlike a charged phosphate (which cannot cross membranes), the difluoro-acid can be masked as an ester or prodrug, or simply used to tune the LogD of the molecule.
Handling & Safety
-
Storage: The N-Boc acid is generally stable but should be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen). The potassium salt form is hygroscopic; store in a desiccator.
-
Hazards:
-
Corrosivity: The free acid is a strong organic acid (pKa ~1.3). Handle with gloves and eye protection; it can cause burns similar to strong mineral acids.
-
Toxicity: While the intact molecule is not inherently toxic, fluorinated metabolites (if degradation occurs) can be nephrotoxic. Standard laboratory safety (fume hood) is required.
-
References
-
Synthesis via Reformatsky Reaction
-
Tarui, A., et al. "One-Pot Ring-Opening Peptide Synthesis Using
-Difluoro- -Lactams." Synthesis, 2020.[1]
-
-
Properties of Fluorinated Amino Acids
-
Metabolic Stability Data
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
-
General CAS Data
-
PubChem Compound Summary for CID 2782825 (2,2-Difluoropropionic acid core).
-
